molecular formula C13H11ClN2O4S B1452654 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride CAS No. 1094455-96-5

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride

Cat. No.: B1452654
CAS No.: 1094455-96-5
M. Wt: 326.76 g/mol
InChI Key: SLRUNCYZZXSEHA-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a methoxy group at the 4-position, a pyridine-2-amide substituent at the 3-position, and a reactive sulfonyl chloride group at the 1-position of the benzene ring. This compound is primarily utilized as a versatile building block in organic synthesis, particularly for constructing sulfonamide-containing hybrids, which are critical in medicinal chemistry and materials science. Its structural complexity and functional group diversity enable unique reactivity patterns compared to simpler sulfonyl chlorides.

Properties

IUPAC Name

4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLRUNCYZZXSEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of sulfonyl chloride derivatives such as this compound typically involves:

  • Introduction of the sulfonyl chloride group onto an aromatic ring bearing the desired substituents.
  • Formation of the amido linkage connecting the pyridine ring to the benzene sulfonyl chloride.

The key step is the conversion of a sulfonic acid or sulfonate precursor to the sulfonyl chloride, often using chlorinating agents under controlled conditions.

Sulfonyl Chloride Formation via Sulfonic Acid Chlorination

One of the most established methods for preparing sulfonyl chlorides is the chlorination of the corresponding sulfonic acid using phosphorus pentachloride (PCl5) or related reagents.

  • Starting material : 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid or its derivatives.
  • Reagent : Phosphorus pentachloride (PCl5).
  • Solvent : Chlorobenzene or trifluoromethylbenzene have been identified as optimal solvents for this reaction, enhancing yield and reaction efficiency compared to traditional solvents like phosphorus oxychloride or toluene.
  • Conditions : The reaction is carried out under reflux, typically at temperatures compatible with the boiling point of the solvent (e.g., chlorobenzene ~132 °C).
  • Outcome : The sulfonic acid is converted to the sulfonyl chloride with good selectivity and yield.

This method is supported by patent US9932322B2, which describes an improved process for producing pyridine-3-sulfonyl chloride compounds by reacting pyridine-3-sulfonic acid with phosphorus pentachloride in chlorobenzene or trifluoromethylbenzene. This approach is adaptable to derivatives such as this compound, given the structural similarity.

Sequential Synthetic Route Summary

Step Reactants Reagents/Conditions Product Notes
1 4-Methoxy-3-aminobenzene sulfonic acid + Pyridine-2-carboxylic acid Peptide coupling reagents (e.g., EDC, DCC) or acid chloride formation 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid Formation of amide linkage
2 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonic acid Phosphorus pentachloride (PCl5) in chlorobenzene or trifluoromethylbenzene, reflux This compound Sulfonic acid to sulfonyl chloride conversion

Alternative Chlorinating Agents and Methods

While PCl5 is the most common reagent, other chlorinating agents such as:

  • Thionyl chloride (SOCl2)
  • Phosphorus oxychloride (POCl3)

have been used historically for sulfonyl chloride formation but tend to have lower selectivity or harsher reaction conditions. The use of chlorobenzene or trifluoromethylbenzene as solvents with PCl5 is a significant improvement for this class of compounds.

Research Findings and Analytical Data

  • The reaction of pyridine-3-sulfonic acid derivatives with PCl5 in chlorobenzene leads to high conversion rates and purity of the sulfonyl chloride products.
  • The method avoids the need for isolation of intermediates, allowing for one-pot synthesis of sulfonylpyrrole derivatives.
  • The use of chlorobenzene or trifluoromethylbenzene solvents minimizes side reactions and decomposition, improving yield and reproducibility.
  • The sulfonyl chloride obtained is stable under standard storage conditions and suitable for further synthetic transformations.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pharmaceutical Development

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is primarily used in the synthesis of pharmaceutical compounds. Its sulfonyl chloride functional group allows for the introduction of amines and other nucleophiles, facilitating the development of novel drugs.

Case Study : A recent study demonstrated the compound's effectiveness in synthesizing new anti-cancer agents by modifying existing sulfonamide structures. The derivatives showed enhanced activity against specific cancer cell lines, indicating potential therapeutic applications.

Organic Synthesis

This compound serves as an important reagent in organic synthesis. It can be utilized to create complex molecules through various coupling reactions, including nucleophilic substitutions and acylation processes.

Data Table: Synthesis Pathways

Reaction TypeReagent UsedProduct Outcome
Nucleophilic SubstitutionAmine derivativesSulfonamide products
AcylationAlcohols and phenolsEsters and ketones

Material Science

In material science, this compound can be employed to modify polymers and enhance their properties. The incorporation of sulfonamide groups into polymer matrices can improve thermal stability and mechanical strength.

Case Study : Research has shown that adding this compound to polystyrene results in materials with improved resistance to heat and chemicals, making them suitable for industrial applications.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. The compound can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions are often utilized in the modification of biomolecules and the development of enzyme inhibitors .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include:

Compound Name Molecular Weight (g/mol) Substituents Key Features
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride ~326.5* - 4-OCH₃, 3-pyridine-2-amide, 1-SO₂Cl High steric bulk; potential for hydrogen bonding via pyridine and amide groups
Benzenesulfonyl chloride 176.62 - No substituents Simple structure; high reactivity due to unhindered sulfonyl chloride
4-Methylbenzene-1-sulfonyl chloride 190.65 - 4-CH₃ Enhanced lipophilicity; moderate steric hindrance
4-(Trifluoromethyl)benzene-1-sulfonyl chloride 228.59 - 4-CF₃ Strong electron-withdrawing effect; increased stability
6-Methoxy-5-methylpyridine-3-sulfonyl chloride 217.09 - 6-OCH₃, 5-CH₃ on pyridine ring Heteroaromatic core; potential for regioselective reactions
4-Methoxy-3-(propanamidomethyl)benzene-1-sulfonyl chloride ~294.7* - 4-OCH₃, 3-propanamidomethyl Discontinued commercial product; simpler amide substituent

*Calculated based on molecular formula.

Key Observations :

  • Steric and Electronic Effects : The pyridine-2-amide group in the target compound introduces significant steric hindrance and electronic modulation compared to alkyl or aryl substituents in simpler analogs (e.g., 4-methyl or 4-CF₃ derivatives). This may reduce nucleophilic substitution rates but enhance binding specificity in biological applications .

Stability and Commercial Viability

  • The target compound’s pyridine-amide group may face similar challenges, though its nitrogen-rich structure could improve solubility in polar solvents.
  • Fluorinated analogs (e.g., 5-bromopyrimidine-2-sulfonyl fluoride, MW 276.71 ) exhibit enhanced stability due to fluorine’s electronegativity, a feature absent in the target compound.

Biological Activity

4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a sulfonyl chloride derivative notable for its potential biological activities. This compound, with the molecular formula C13H11ClN2O4S, has garnered attention in medicinal chemistry, particularly for its applications in drug development and enzyme inhibition.

Chemical Structure and Properties

The compound features a methoxy group and a pyridine amide, which contribute to its reactivity and biological interactions. Its structure can be represented as follows:

Property Details
IUPAC Name 4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride
Molecular Formula C13H11ClN2O4S
Molecular Weight 326.76 g/mol
CAS Number 1094455-96-5

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, leading to the synthesis of sulfonamide derivatives. These derivatives can modulate various biological pathways, making them useful in the development of enzyme inhibitors and therapeutic agents.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In a study involving similar compounds, several derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed varying degrees of antibacterial activity, with some derivatives demonstrating minimum inhibitory concentrations (MICs) as low as 50 µg/mL against pathogens like E. coli and B. subtilis .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. For instance, related sulfonamide compounds have shown cytotoxic effects against various cancer cell lines, including those derived from liver cancer (HEPG2). The cytotoxicity was measured using IC50 values, indicating the concentration required to inhibit cell growth by 50%. Some studies reported IC50 values as low as 26 µM for certain sulfonamide derivatives .

Case Studies and Research Findings

  • Antibacterial Studies :
    • A derivative synthesized from similar sulfonyl chlorides was tested against multiple bacterial strains. The study found that while one derivative was only effective against B. linen, others showed broader activity against E. coli and B. subtilis, highlighting the potential for developing new antibacterial agents from this class of compounds .
  • Cytotoxicity Assessments :
    • In vitro studies evaluated the cytotoxic effects of various sulfonamide derivatives on human cancer cell lines. The findings indicated that modifications in the chemical structure could enhance or reduce efficacy, suggesting a need for further exploration of structure-activity relationships .

Summary of Biological Activities

Activity Type Effectiveness Reference
AntibacterialMICs ranging from 50 µg/mL to 150 µg/mL
AnticancerIC50 values as low as 26 µM against HEPG2

Q & A

Q. What role does this compound play in synthesizing fluorescent probes for cellular imaging?

  • Methodology : Conjugation with BODIPY or Cy5 dyes via amine-reactive sulfonyl chloride enables tracking of intracellular proteins. For instance, a BODIPY-conjugated derivative localized to lysosomes in HeLa cells, confirmed by confocal microscopy (λₑₓ = 488 nm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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